2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H8FNO3S |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid |
InChI |
InChI=1S/C14H8FNO3S/c15-9-6-12-10(5-8(9)14(18)19)16-13(17)7-3-1-2-4-11(7)20-12/h1-6H,(H,16,17)(H,18,19) |
InChI Key |
CZDAWUWEDOJUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=C(C(=C3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation of the Key Intermediate: 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- This intermediate is synthesized by acid-catalyzed hydrolysis of the corresponding ethyl ester.
- The ester itself is prepared from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, ethyl 3-(N,N-dimethylamino)acrylate, and cyclopropylamine through a stepwise synthetic route.
- The presence of the electron-withdrawing nitro and fluoro groups at positions 8 and 6 respectively, activates the aromatic ring for nucleophilic substitution.
Nucleophilic Aromatic Substitution (S_N-Ar) with 2-Mercaptobenzoic Acid
- The chlorine atom at position 7 of the quinoline intermediate is displaced by the sulfur nucleophile of 2-mercaptobenzoic acid.
- This reaction is conducted in aqueous acetone with triethylamine as a base.
- The reaction proceeds via an addition-elimination mechanism facilitated by the electron-withdrawing groups on the quinoline ring.
- The product is 7-[(2-carboxyphenyl)thio]-8-nitro-1,4-dihydroquinoline-3-carboxylic acid .
Reduction of the Nitro Group to an Amino Group
Cyclization via Lactamization to Form the Benzothiazepine Ring
- The 8-amino intermediate undergoes thermal lactamization catalyzed by polyphosphoric acid (PPA).
- Heating the intermediate in PPA for 2–4 hours induces ring closure to form the tricyclic benzothiazepine system.
- This step results in the formation of 2-fluoro-6-oxo-5H-benzo[b]benzothiazepine-3-carboxylic acid with high yield and purity.
Summary of Key Reaction Steps and Conditions
Research Findings and Analytical Characterization
- The intermediates and final product were characterized by elemental analysis, infrared spectroscopy (IR), and mass spectrometry (MS).
- The nucleophilic aromatic substitution is highly regioselective due to the electronic influence of the nitro and fluoro substituents.
- The reduction step using sodium dithionite is efficient and mild, avoiding over-reduction or decomposition.
- The lactamization step is a key cyclization that constructs the benzothiazepine ring system, critical for the compound’s biological activity.
- The synthetic route demonstrates high yields and reproducibility, making it suitable for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Benzo[b][1,4]diazepines
- Example: Diazepinomicin (5,10-dihydro-11H-dibenzo[b,e][1,4]diazepine-11-one) . Key Differences:
- Replaces sulfur in the thiazepine ring with a second nitrogen, forming a diazepine core.
- Lacks the carboxylic acid and fluorine substituents.
- Functional Implications :
- Diazepines (e.g., clobenzepam) often exhibit central nervous system (CNS) activity due to GABA receptor modulation .
Fluorinated Heterocycles
- Example: Fluorquinolones (e.g., compounds 1a, 1b in ) . Key Differences:
- Fluoroquinolones feature a quinoline core, whereas the target compound has a benzothiazepine backbone.
- Both share a fluorine substituent and carboxylic acid group, critical for antibacterial activity in quinolones . Functional Implications:
- Fluorine’s electronegativity enhances DNA gyrase binding in quinolones. In the target compound, fluorine at position 2 may similarly stabilize ligand-receptor interactions.
Functional Group Analysis
Carboxylic Acid Derivatives
- Example: 2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline carboxylic acid (Compound 3 in ) . Key Differences:
- Combines a diazepine ring with a quinoline system, unlike the benzothiazepine core.
- Retains the carboxylic acid group but lacks fluorine.
- Functional Implications :
- Carboxylic acids in heterocycles improve water solubility and enable chelation of metal ions (e.g., magnesium in quinolone-DNA gyrase complexes) .
Oxo-Substituted Analogues
- Example : 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepine-11-one (4a in ) .
- Key Differences :
- Features a ketone group at position 11, compared to the oxo group at position 6 in the target compound.
- Functional Implications :
- Ketones can participate in hydrogen bonding or serve as electrophilic centers in metabolic reactions. Positional differences may alter bioavailability or target engagement.
Structural and Functional Comparison Table
Q & A
Q. Table 1: Comparison of Catalysts for Hydrogenation Steps in Related Compounds
| Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Ru/AlO | Terephthalic acid → CHDM | 92 | |
| Pd/C | Fluorinated benzoic acid derivatives | 78 |
Q. Table 2: Solvent Systems for Recrystallization
| Compound Class | Solvent Ratio (v/v) | Purity (%) | Reference |
|---|---|---|---|
| Fluorinated benzothiazepines | DCM:MeOH (1:1) | >98 | |
| Benzoxadiazoles | Ethanol:HO (3:1) | 95 |
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
